4-Fluoropiperidine hydrobromide chemical properties and molecular structure
4-Fluoropiperidine hydrobromide chemical properties and molecular structure
An In-Depth Technical Guide to 4-Fluoropiperidine Hydrobromide: Chemical Properties, Structural Dynamics, and Applications in Drug Discovery
Executive Summary
In the realm of modern medicinal chemistry, the strategic incorporation of fluorine atoms into saturated nitrogen heterocycles has revolutionized lead optimization. 4-Fluoropiperidine hydrobromide stands out as a critical fluorinated building block. By leveraging the stereoelectronic effects of the fluorine atom, drug development professionals can precisely modulate the physicochemical properties of piperidine-containing drug candidates. This technical whitepaper, written from the perspective of a Senior Application Scientist, explores the molecular structure, chemical properties, and field-proven experimental workflows associated with 4-fluoropiperidine hydrobromide, providing a comprehensive resource for researchers and synthetic chemists.
Molecular Structure and Chemical Properties
The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs. However, unsubstituted piperidines often suffer from high basicity (pKa ~11.2), leading to excessive protonation at physiological pH, poor membrane permeability, and off-target liabilities such as hERG channel blockade.
Substituting a fluorine atom at the 4-position fundamentally alters the molecule's electronic landscape. 4-Fluoropiperidine is most commonly supplied and utilized as a hydrobromide salt (HBr) [1]. The salt form is deliberately chosen over the free base because low-molecular-weight secondary amines are often volatile, hygroscopic, and prone to oxidative degradation. The HBr salt ensures a stable, crystalline solid that is easily weighed and stored.
Quantitative Data: Physicochemical Properties
The following table summarizes the core chemical identifiers and properties of 4-fluoropiperidine hydrobromide[1][2][3]:
| Property | Value / Description |
| IUPAC Name | 4-fluoropiperidine; hydrobromide |
| CAS Registry Number | 496807-96-6 |
| Molecular Formula | C₅H₁₀FN·HBr (or C₅H₁₁BrFN) |
| Molecular Weight | 184.05 g/mol |
| SMILES | FC1CCNCC1.Br |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | Inert atmosphere (Argon/Nitrogen), Room Temperature or Freezer (-20°C) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in non-polar organics |
Mechanistic Insights: The Role of Fluorination
The introduction of fluorine at the 4-position is not merely a structural variation; it is a calculated pharmacokinetic intervention. The causality behind this design choice rests on two primary pillars:
-
Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. Through the sigma-bond network, it exerts a strong electron-withdrawing effect. This pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton. Consequently, the pKa of the amine drops significantly. A lower pKa means a higher fraction of the drug exists in its neutral, lipophilic state at physiological pH (7.4), which directly enhances passive membrane permeability[4].
-
Mitigation of hERG Toxicity: The human ether-a-go-go-related gene (hERG) potassium channel is notoriously promiscuous, often binding basic, lipophilic amines, leading to fatal cardiac arrhythmias. By depressing the basicity of the piperidine nitrogen via 4-fluorination, researchers can systematically abrogate hERG affinity while maintaining the desired 3D spatial geometry of the pharmacophore[4].
Logical flow of pharmacokinetic improvements driven by 4-fluorination of the piperidine ring.
Applications in Drug Discovery
4-Fluoropiperidine hydrobromide is heavily utilized in Fragment-Based Drug Discovery (FBDD)[4]. Because it offers excellent "lead-likeness" and three-dimensionality, it serves as an ideal starting material for complex active pharmaceutical ingredients (APIs).
-
T-Type Ca2+ Channel Antagonists: Researchers have utilized 4-fluoropiperidine derivatives to synthesize potent T-type calcium channel antagonists. The incorporation of the fluorine atom maintained target potency while significantly improving the selectivity profile against off-target GPCRs and ion channels, ultimately yielding candidates with in vivo CNS efficacy and no adverse cardiovascular effects[5].
-
Metabolic Disorder Therapeutics: 4-Fluoropiperidine hydrobromide has been explicitly utilized as a starting material in the synthesis of arylsulfonyl derivatives. These compounds act as long-chain fatty acyl elongase (LCE) inhibitors, which are investigated as remedies for metabolic syndrome, obesity, and diabetes[6].
Experimental Protocols: Derivatization Workflow
When utilizing 4-fluoropiperidine hydrobromide in synthetic workflows, the most common operation is N-alkylation or N-acylation. The following protocol details a self-validating system for the N-acylation of the salt, explaining the causality behind each procedural step.
Protocol: N-Acylation of 4-Fluoropiperidine Hydrobromide
Objective: To synthesize an N-acyl-4-fluoropiperidine derivative using an acid chloride electrophile.
Step-by-Step Methodology:
-
Reagent Preparation: Weigh 1.0 equivalent of 4-fluoropiperidine hydrobromide. Causality: Using the HBr salt ensures accurate stoichiometric calculations, as the salt is non-hygroscopic compared to the free base.
-
Solvent Suspension: Suspend the salt in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive acid chloride into an unreactive carboxylic acid.
-
In Situ Free-Basing: Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the suspension and stir for 15 minutes. Causality: The first 1.0 equivalent of DIPEA is consumed entirely to neutralize the hydrobromide salt, liberating the nucleophilic free amine. The remaining 1.5 equivalents act as an acid scavenger to neutralize the HCl byproduct generated during the subsequent acylation.
-
Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of the target acid chloride dropwise. Causality: The reaction is highly exothermic. Cooling prevents thermal degradation of the electrophile and suppresses the formation of unwanted ketene side-products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor via TLC or LC-MS. Causality: The inductive withdrawal of the fluorine atom slightly reduces the nucleophilicity of the nitrogen compared to unsubstituted piperidine; therefore, the reaction may require 2–4 hours to reach full conversion.
-
Workup and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Causality: The mild base neutralizes any residual acid and destroys unreacted acid chloride, while the product partitions into the organic DCM layer.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
Standard experimental workflow for the derivatization of 4-fluoropiperidine hydrobromide.
References
- Google Patents. "EP2280001A1 - Long-chain fatty acid elongation enzyme inhibitor comprising arylsulfonyl derivative as active ingredient".
-
Le Roch, M., et al. "Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
Shipe, W. D., et al. "Design, Synthesis, and Evaluation of a Novel 4-Aminomethyl-4-fluoropiperidine as a T-Type Ca2+ Channel Antagonist". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Sources
- 1. 4-Fluoropiperidine Hydrobromide [benchchem.com]
- 2. 882033-97-8|4-Fluoro-4-methylpiperidine|BLD Pharm [bldpharm.com]
- 3. 57395-89-8|4-Fluoropiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP2280001A1 - Long-chain fatty acid elongation enzyme inhibitor comprising arylsulfonyl derivative as active ingredient - Google Patents [patents.google.com]
